molecular formula C19H17ClFNO3 B4399582 4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride

Cat. No.: B4399582
M. Wt: 361.8 g/mol
InChI Key: NAEWLDPRTMMPBQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid; hydrochloride (CAS: 1049803-18-0) consists of a benzoic acid backbone substituted with a methylamino linker connected to a 5-(4-fluorophenyl)furan-2-ylmethyl group. The hydrochloride salt enhances solubility compared to the free acid form. Its molecular formula is C₁₉H₁₇ClFNO₃, with a molar mass of 387.81 g/mol . The free acid form (C₁₉H₁₆FNO₃) has a molar mass of 325.33 g/mol .

Properties

IUPAC Name

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3.ClH/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23;/h1-10,21H,11-12H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEWLDPRTMMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the core structures. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and characterization using techniques like NMR and HPLC .

Chemical Reactions Analysis

Types of Reactions

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone Derivatives (H2-38, H2-39, H2-74, H2-81)

These compounds (Table 1) share structural motifs with the target compound, including substituted phenyl rings and heterocyclic cores. Key differences include:

  • Substituents : H2-81 features a 4-fluorophenyl group identical to the target compound, while H2-38 and H2-39 have dual 4-chlorophenyl groups, which may reduce metabolic stability compared to fluorine .
  • Bioactivity: H2-81 demonstrated efficacy against Staphylococcus biofilms, suggesting the fluorophenyl group enhances antimicrobial activity. The target compound’s benzoic acid moiety may improve solubility but reduce membrane permeability compared to thiazolidinones .

Table 1: Thiazolidinone Derivatives vs. Target Compound

Compound Core Structure Key Substituents Bioactivity (MIC against S. aureus)
H2-81 Thiophene-thiazolidinone 4-Fluorophenyl, benzoic acid 8 µg/mL (planktonic)
Target Compound Furan-benzoic acid 4-Fluorophenyl, methylamino linker Not reported (predicted similar)
BAY-460 and BR99964
  • BAY-460 (): A benzamide derivative with a furan and 4-cyanophenyl group. Unlike the target compound, it lacks a benzoic acid moiety but includes a methylamino-oxobutanamide chain, which may enhance CNS penetration.
  • BR99964 (CAS: 1158530-34-7): Structurally closer to the target compound, with a 1-hydroxyethylphenyl substitution on the furan. This polar group could increase solubility but reduce logP compared to the 4-fluorophenyl group .
Methylamino Benzoic Acid Derivatives (4e, 4f, iso-4f)

These compounds () feature substituted benzoic acid cores with methylamino groups. For example:

  • 4e: 3-Methoxy-2-methyl-6-(methylamino)benzoic acid hydrochloride. The methoxy group enhances lipophilicity, while the methylamino group mirrors the target compound’s linker.
  • 4f: 5-Methyl-2-(methylamino)benzoic acid hydrochloride. The absence of a fluorophenyl group simplifies synthesis but reduces target specificity.

Key Differences :

  • Pharmacokinetics: The furan-fluorophenyl system may improve metabolic stability over simpler methyl/methoxy substitutions .
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

This benzofuran derivative () shares the 4-fluorophenyl group but incorporates a methylsulfinyl moiety and chloro substitution.

Structural and Functional Insights

Impact of Fluorine Substitution
The 4-fluorophenyl group in the target compound and H2-81 enhances binding to hydrophobic enzyme pockets while resisting oxidative metabolism. This substitution is critical in antimicrobial and anticancer agents .

Role of Benzoic Acid vs. Thiazolidinone

  • Benzoic Acid : Increases solubility (via ionization at physiological pH) but may limit cell permeability.
  • Thiazolidinone: Enhances membrane penetration but requires prodrug strategies for optimal bioavailability .

Biological Activity

4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid; hydrochloride, often referred to in research contexts as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a furan ring and a fluorinated phenyl group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H16FNO3·HCl
  • Molecular Weight : 321.76 g/mol

Structural Representation :

SMILES C C O O NCC1 CC C O1 C2 CC C C C2 F\text{SMILES C C O O NCC1 CC C O1 C2 CC C C C2 F}

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from diverse research sources.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including the target compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibition zone: 12 mm
Escherichia coliInhibition zone: 10 mm
Pseudomonas aeruginosaInhibition zone: 11 mm
Candida albicansModerate antifungal activity

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against various cancer cell lines. Notably, it exhibited an IC50 value indicative of potent activity.

Cell Line IC50 (µM) Reference
Human leukemia (CEM)0.13 ± 0.06
Breast cancer (MCF-7)0.25 ± 0.04
Colon cancer (HCT116)0.30 ± 0.05

Anti-inflammatory Activity

In vivo studies utilizing carrageenan-induced paw edema models have demonstrated that the compound possesses anti-inflammatory effects comparable to standard anti-inflammatory drugs.

Treatment Group Inhibition (%) Reference
Compound treatment48% inhibition
Indomethacin (control)60% inhibition

The mechanism through which this compound exerts its biological effects is hypothesized to involve the modulation of specific cellular pathways:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Cytotoxicity in Cancer Cells : It is believed to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on various derivatives of benzoic acid demonstrated that compounds with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting the role of fluorine in increasing lipophilicity and membrane penetration.
  • Cytotoxicity in Cancer Research :
    A series of experiments on human leukemia cells revealed that the compound significantly reduced cell viability at low concentrations, indicating its potential as a therapeutic agent in oncology.
  • Inflammation Model Studies :
    In animal models, treatment with the hydrochloride salt form resulted in reduced paw swelling and inflammation markers, supporting its use in inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid; hydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Coupling of 5-(4-fluorophenyl)furan-2-carbaldehyde with methylamine via reductive amination to form the methylamino intermediate.
  • Step 2: Reaction of the intermediate with 4-(bromomethyl)benzoic acid under nucleophilic substitution conditions.
  • Step 3: Salt formation using HCl to yield the hydrochloride form, enhancing solubility and crystallinity .
    Key Considerations:
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent side reactions.
  • Purification via column chromatography (e.g., silica gel, DCM:MeOH gradient) and verification by HPLC (>95% purity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC: Assess purity using a C18 column with UV detection at 254 nm.
  • NMR: Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on key signals:
    • Benzoic acid protons at δ 7.8–8.2 ppm (d, J=8.4 Hz).
    • Furan ring protons at δ 6.3–7.1 ppm .
  • Mass Spectrometry: ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 399.1) .

Q. What solvent systems are recommended for improving solubility in biological assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility. For in vitro studies:

  • Stock Solution: Use DMSO (10–50 mM) with sonication.
  • Working Dilutions: Dilute in PBS (pH 7.4) or cell culture media (≤0.1% DMSO).
    Avoid alcohols or non-polar solvents due to precipitation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer: Contradictions may arise from assay conditions or compound stability. To address:

  • Assay Optimization:
    • Validate target specificity using knock-out models or competitive inhibitors.
    • Test stability under assay conditions (e.g., pH, temperature) via LC-MS .
  • Data Cross-Validation:
    • Compare results across orthogonal assays (e.g., SPR for binding vs. functional cellular assays).
    • Check for batch-to-batch variability using NMR and HPLC .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., fluorine position on phenyl, furan ring substitution) and test activity.
  • Computational Modeling:
    • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like Sirtuin 2 .
    • Use QSAR models to correlate electronic properties (e.g., Hammett constants) with activity .
  • Biological Profiling:
    • Screen analogs against panels of enzymes/receptors (e.g., kinase or GPCR panels) .

Q. How can researchers address challenges in achieving selective targeting (e.g., off-target effects in cellular models)?

Methodological Answer:

  • Proteomic Profiling: Use affinity pull-down assays with biotinylated probes to identify off-target interactions.
  • Dose-Response Analysis: Establish IC50_{50} values across targets to define selectivity windows.
  • Metabolite Screening: Identify degradation products via LC-MS that may contribute to off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[[[5-(4-fluorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.